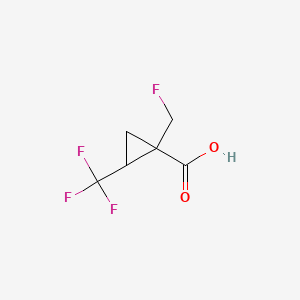
1-(fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
1-(Fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (FTCA) is an organic compound that has been used in a variety of scientific and industrial applications due to its unique properties. It is a fluorinated organic compound with a cyclopropane ring and a carboxylic acid group. FTCA is a colorless liquid with a low boiling point and a high vapor pressure, making it suitable for use as a solvent in many applications. In addition, FTCA has a high solubility in water and can be used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Ketones : The compound has been used in the synthesis of distally fluorinated ketones, demonstrating its utility in creating fluorine-containing molecules which are important in medicinal chemistry. Cyclopropane ring cleavage reactions in methanol with aqueous tert-butyl hydroperoxide in the presence of a copper(ii) acetate catalyst and sodium triflinate have been applied to produce β-trifluoromethyl ketones (Konik et al., 2017).
Asymmetric Synthesis of Fluorocyclopropanes : There's significant interest in preparing fluoro-, difluoromethyl-, or trifluoromethyl-cyclopropane due to their potential in drug development. Various methods, including diazo-derived rhodium carbenes, zinc carbenoids, ring closure processes, and biocatalytic methods, have been explored for the stereoselective synthesis of these compounds (Pons et al., 2021).
Enzymatic Synthesis for Medicinal Chemistry : Enzymatic kinetic resolution has been used for the synthesis of trans-1,2-disubstituted cyclopropanes, showing the compound’s relevance in creating fluorinated building blocks for medicinal chemistry (Riss & Rösch, 2008).
Photoredox Catalysis in Fluoromethylation : This compound is relevant in the development of protocols for tri- and difluoromethylation of various skeletons, an important subject in synthetic organic chemistry. Photoredox catalysis has emerged as a valuable tool for these radical reactions (Koike & Akita, 2016).
Propiedades
IUPAC Name |
1-(fluoromethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4O2/c7-2-5(4(11)12)1-3(5)6(8,9)10/h3H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQFAVRAMDYHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CF)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



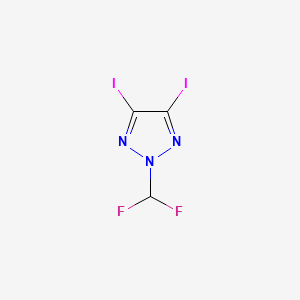

![methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate dihydrochloride](/img/structure/B6608095.png)
![tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6608110.png)
![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
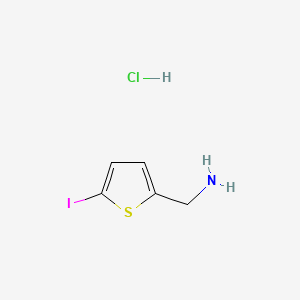
![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)
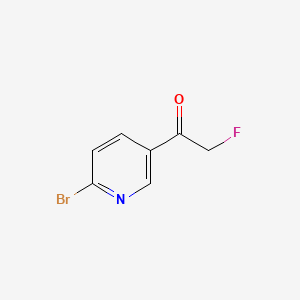
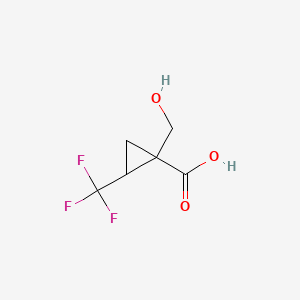
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)

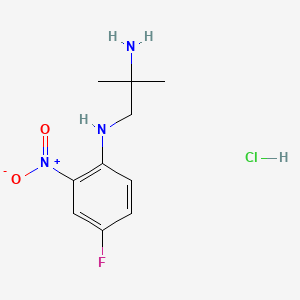
![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
